molecular formula C12H19ClFN5 B12227043 N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12227043
M. Wt: 287.76 g/mol
InChI Key: UCCVYHSKTDXHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes two pyrazole rings, a fluoroethyl group, and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Fluoroethylating agents in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets:

Biological Activity

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine; hydrochloride is a pyrazole derivative with significant potential in medicinal chemistry. This compound exhibits a range of biological activities, which are crucial for its applications in pharmacology and therapeutic development. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine; hydrochloride is C12H19ClFN5, with a molecular weight of 287.76 g/mol. Its structure includes two distinct pyrazole rings and a fluoroethyl group, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC12H19ClFN5
Molecular Weight287.76 g/mol
CAS Number1856033-56-1

Antimicrobial Activity

Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazoles can inhibit the growth of various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to established antibiotics .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. The compound has been evaluated in vitro and in vivo for its ability to reduce inflammation markers in various models. In animal studies, it has shown a reduction in paw edema, indicating its potential as an anti-inflammatory agent .

Anticancer Potential

The anticancer properties of pyrazole derivatives have garnered attention due to their ability to target specific cancer cell lines. N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine; hydrochloride has been subjected to molecular docking studies, revealing strong interactions with proteins involved in cancer cell proliferation . The compound's mechanism appears to involve the inhibition of key enzymes that facilitate tumor growth.

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of several conventional antibiotics, suggesting a promising role in treating bacterial infections .
  • Inflammation Model : In a controlled experiment involving induced paw edema in rats, the administration of the compound resulted in a statistically significant reduction in swelling compared to the control group. This suggests its potential application in treating inflammatory conditions .
  • Cancer Cell Line Study : In vitro testing on human cancer cell lines indicated that the compound effectively induced apoptosis (programmed cell death) in breast cancer cells while sparing normal cells. This selectivity is crucial for developing safe anticancer therapies .

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-9-6-11(17(3)16-9)7-14-12-8-15-18(5-4-13)10(12)2;/h6,8,14H,4-5,7H2,1-3H3;1H

InChI Key

UCCVYHSKTDXHRY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=C(N(N=C2)CCF)C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.